molecular formula C21H28N4O12 B607170 DNP-PEG4-NHS ester CAS No. 858126-78-0

DNP-PEG4-NHS ester

Cat. No.: B607170
CAS No.: 858126-78-0
M. Wt: 528.47
InChI Key: OZBOCCBKQAMCSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of DNP-PEG4-NHS ester is the primary amines present in biological molecules . The compound is designed to react with these amines to form stable amide bonds .

Mode of Action

This compound contains a DNP moiety and an NHS ester terminal group . The DNP moiety is involved in biological applications such as participating in ion transport across membranes . The NHS ester terminal group readily reacts with primary amines to form stable amide bonds . This reaction allows the compound to bind to its target molecules and exert its effects.

Biochemical Pathways

It’s known that the compound participates in ion transport across membranes . This suggests that it may influence pathways related to ion transport and homeostasis.

Pharmacokinetics

The compound contains ahydrophilic PEG linker , which increases the water solubility of the compound in aqueous media . This property likely enhances the bioavailability of the compound, allowing it to reach its target sites more effectively.

Result of Action

The primary result of the action of this compound is the formation of stable amide bonds with primary amines . This allows the compound to bind to its target molecules and exert its effects. Additionally, the compound is used as an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies .

Action Environment

The action of this compound is influenced by the environment in which it is used. The compound’s hydrophilic PEG linker enhances its water solubility, allowing it to function effectively in aqueous environments . Furthermore, the compound’s stability and functionality are ensured by the introduction of PEG, which reduces potential interference with biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-PEG4-NHS ester typically involves the reaction of a PEG linker with a DNP moiety and an NHS ester. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and the maintenance of low temperatures to prevent degradation of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at temperatures below -15°C to maintain its stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its superior water solubility and its ability to form stable amide bonds with primary amines. This makes it highly effective for use in bioconjugation and labeling applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOCCBKQAMCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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